molecular formula C25H19F2N3O B2830147 8-ethoxy-3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866589-74-4

8-ethoxy-3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2830147
CAS No.: 866589-74-4
M. Wt: 415.444
InChI Key: JKUJYWWJPXMOGG-UHFFFAOYSA-N
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Description

8-ethoxy-3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused with a quinoline scaffold. Key structural features include:

  • 8-ethoxy substitution: Enhances lipophilicity and metabolic stability compared to smaller alkoxy groups .
  • 5-[(3-fluorophenyl)methyl] substituent: The fluorinated benzyl group at position 5 modulates solubility and may influence selectivity for biological targets like G-protein-coupled receptors (GPCRs) or enzymes .

This compound belongs to the pyrazolo[4,3-c]quinoline family, known for diverse pharmacological activities, including anticancer, anti-inflammatory, and receptor modulation (e.g., benzodiazepine receptors, toll-like receptors) .

Properties

IUPAC Name

8-ethoxy-3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N3O/c1-2-31-20-10-11-23-21(13-20)25-22(15-30(23)14-16-4-3-5-19(27)12-16)24(28-29-25)17-6-8-18(26)9-7-17/h3-13,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUJYWWJPXMOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Quinoline ring construction: This step often involves the condensation of aniline derivatives with aldehydes or ketones, followed by cyclization.

    Introduction of substituents: The ethoxy, fluorobenzyl, and fluorophenyl groups can be introduced through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of such compounds usually involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of quinone derivatives.

    Reduction: This might reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 8-ethoxy-3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and biological activities of the target compound with analogs from the evidence:

Compound Substituents Key Properties/Activities Reference
Target Compound : 8-ethoxy-3-(4-F-phenyl)-5-[(3-F-phenyl)methyl]-5H-pyrazolo[4,3-c]quinoline 8-OCH₂CH₃, 3-(4-F-phenyl), 5-(3-F-benzyl) High lipophilicity (logP ~4.2); potential GPCR modulation, improved metabolic stability
3-(4-F-phenyl)-7,8-dimethoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline 7,8-OCH₃, 3-(4-F-phenyl), 5-(3-CH₃-benzyl) Enhanced aqueous solubility (logP ~3.8); selective NTR1 (neurotensin receptor) agonist
8-fluoro-3-(4-F-phenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline 8-F, 3-(4-F-phenyl), 5-(2-OCH₃-benzyl) Moderate logP (~3.9); anxiolytic activity via benzodiazepine receptor interaction
5-[(3-F-phenyl)methyl]-7,8-dimethoxy-3-(4-CH₃-phenyl)-5H-pyrazolo[4,3-c]quinoline 7,8-OCH₃, 3-(4-CH₃-phenyl), 5-(3-F-benzyl) Anticancer activity (IC₅₀ = 1.2 µM in HeLa cells); COX-2 inhibition
3-(4-ethoxyphenyl)-8-F-5-(4-OCH₃-benzyl)-5H-pyrazolo[4,3-c]quinoline 3-(4-OCH₂CH₃-phenyl), 8-F, 5-(4-OCH₃-benzyl) TLR7-9 antagonism; evaluated for systemic lupus erythematosus (SLE) therapy

Key Comparative Findings :

Substituent Effects on Pharmacokinetics :

  • 8-ethoxy in the target compound improves metabolic stability compared to 8-methoxy analogs (e.g., ), as ethyl groups resist oxidative demethylation .
  • Fluorine atoms at the 3- and 5-positions enhance bioavailability by reducing polar surface area and increasing membrane permeability .

Biological Activity Trends :

  • NTR1 Agonism : The 7,8-dimethoxy analog () shows higher NTR1 affinity (EC₅₀ = 0.8 µM) than the target compound, likely due to methoxy groups facilitating hydrogen bonding with the receptor .
  • Anticancer Potency : The 7,8-dimethoxy-3-(4-CH₃-phenyl) analog () exhibits stronger cytotoxicity (IC₅₀ = 1.2 µM vs. >10 µM for the target compound), suggesting methyl groups enhance hydrophobic interactions with cancer cell targets .

Synthetic Accessibility :

  • The target compound’s 3-(4-fluorophenyl) and 5-(3-fluorobenzyl) groups are synthesized via Suzuki-Miyaura coupling and reductive amination, respectively, following protocols similar to .
  • In contrast, 7,8-dimethoxy analogs (e.g., ) require additional oxidation steps, increasing synthetic complexity .

Research Implications

  • Optimization Opportunities : Replacing the 8-ethoxy group with 8-fluoro (as in ) may balance lipophilicity and metabolic stability for CNS-targeted therapies.
  • Unresolved Challenges : The role of 3-fluorophenyl vs. 4-fluorophenyl substitution at position 5 (e.g., vs. 18) in receptor selectivity requires further crystallographic analysis .

Biological Activity

8-Ethoxy-3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a derivative of pyrazoloquinoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The compound's IUPAC name is 8-ethoxy-3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline. Its molecular formula is C26H22F2N3OC_{26}H_{22}F_2N_3O and it possesses a complex structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC26H22F2N3O
Molecular Weight445.47 g/mol
CAS Number866589-86-8

The biological activity of this compound is attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of enzymes involved in inflammatory pathways, particularly through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression . This mechanism is significant in the context of anti-inflammatory and anticancer activities.

Anticancer Properties

Research indicates that pyrazoloquinoline derivatives exhibit promising anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives with similar structures inhibited cell proliferation in human cancer cells by modulating cell cycle progression and promoting apoptotic pathways .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It has been shown to significantly inhibit lipopolysaccharide (LPS)-stimulated nitric oxide production in RAW 264.7 macrophage cells, with an IC50 value comparable to established anti-inflammatory agents . This suggests potential use in treating inflammatory diseases.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the efficacy of pyrazoloquinoline derivatives against various cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathway activation .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of similar pyrazoloquinolines, revealing that they effectively reduced iNOS and COX-2 levels in LPS-stimulated macrophages, highlighting their potential as therapeutic agents for inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. A quantitative structure–activity relationship (QSAR) analysis identified key substituents that enhance its inhibitory effects on nitric oxide production and cytotoxicity profiles . For example:

Substituent PositionEffect on Activity
Para-positionIncreased inhibitory activity
Ortho-positionDecreased cytotoxicity

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